![molecular formula C15H18N2O3 B2987360 2,3-二甲氧基-7,8,9,10-四氢氮杂菲并[2,1-b]喹唑啉-12(6H)-酮 CAS No. 475638-35-8](/img/structure/B2987360.png)
2,3-二甲氧基-7,8,9,10-四氢氮杂菲并[2,1-b]喹唑啉-12(6H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-dimethoxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one (DTAQ) is an organic compound that has become increasingly important in the field of medicinal research. It is a highly versatile compound that has been used in a variety of applications including drug synthesis, drug discovery, and drug delivery. DTAQ has been studied extensively in recent years and has been found to have a variety of biochemical and physiological effects.
科学研究应用
Anticancer Activity
This compound has shown potential in cancer research, particularly in the inhibition of signaling pathways involved in cancer cell proliferation. For instance, derivatives of this compound have been studied for their ability to inhibit the Phosphoinositide 3-Kinase (PI3K) signaling pathway, which is crucial in the development and progression of colorectal carcinoma . The inhibition of this pathway can lead to apoptosis (cell death) and tumor regression, highlighting the compound’s potential as an anti-cancer chemotherapeutic agent.
Heterocyclization Reactions
The compound has been used in heterocyclic chemistry to synthesize new chemical entities. For example, it has been involved in reactions with o-quinone methides to produce heterocyclic compounds like 9,10-dimethoxy-12,13-dihydro-7aH,15H-naphtho[1’,2’:5,6][1,3]oxazino-[2,3-a]isoquinolines. These reactions are significant for creating structural analogs of certain isoquinoline alkaloids .
Synthesis of Polyaminals
The interaction of the compound with other chemical entities can lead to the formation of various polyaminals of the heterocyclic series. This is particularly relevant in the synthesis of complex organic molecules that may have pharmaceutical applications .
Development of Selective Receptor Antagonists
Compounds related to the one have been used to develop highly selective antagonists of muscarinic M4 receptors. These receptors are involved in various neurological functions, and antagonists can be useful in treating disorders such as Parkinson’s disease .
Structural Analogs of Alkaloids
The compound serves as a structural analog for isoquinoline alkaloids, which are naturally occurring chemical compounds with various pharmacological effects. By studying the compound’s structure and reactivity, researchers can better understand the properties of these alkaloids and potentially develop new therapeutic agents .
Lewis Acid Catalysis
Derivatives of the compound have been explored for their role as Lewis acids in catalysis. The robust core of these derivatives can act as a Lewis acid site, which is essential in various chemical reactions, including those used in organic synthesis and material science .
Anti-Proliferative Activities
In addition to its potential as an anticancer agent, the compound has been tested for its general anti-proliferative activities against a range of cancer cell lines. This broad-spectrum activity is crucial for the development of new chemotherapeutic drugs .
属性
IUPAC Name |
2,3-dimethoxy-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-19-12-8-10-11(9-13(12)20-2)16-14-6-4-3-5-7-17(14)15(10)18/h8-9H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUNCLSLEFOXHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N3CCCCCC3=N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dimethoxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide](/img/structure/B2987279.png)
![4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]oxybenzoic acid](/img/structure/B2987282.png)
![N-(3,5-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2987283.png)
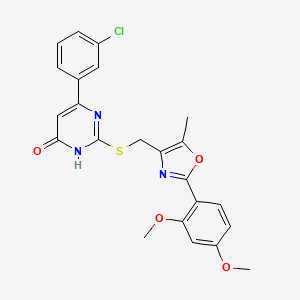
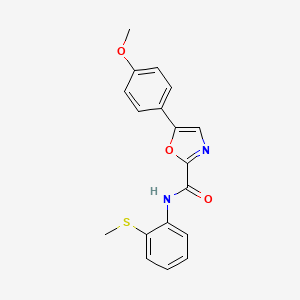


![1-[1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2987292.png)
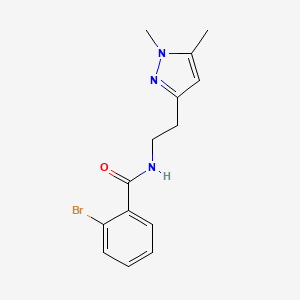
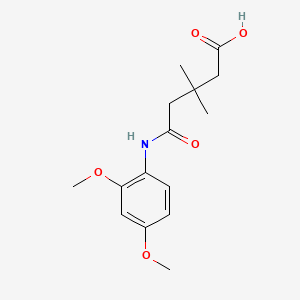
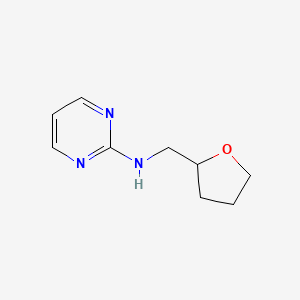


![Methyl 2-[(2-chloro-6-ethylpyridine-4-carbonyl)amino]acetate](/img/structure/B2987299.png)